1-(9-ethyl-9H-carbazol-3-yl)ethanone

Carbazole synthesis Acetylation Yield optimization

Sourcing a carbazole derivative with a defined, predictable electron-withdrawing effect for optoelectronic device development can be challenging. 3-Acetyl-9-ethylcarbazole (CAS 1484-04-4) addresses this with a 3-position acetyl group that DFT studies confirm lowers HOMO/LUMO energies relative to unsubstituted carbazole, enabling improved energy level alignment in OLED and perovskite solar cell architectures []. - Provides a specific electron-withdrawing character at the 3-position, distinct from N-alkyl-only or 3,6-unsubstituted analogs []. - 98% purity, solid form; suitable for vacuum thermal evaporation processing (bp 353.5°C). - Available from stock in research quantities (mg to g scale) for immediate global dispatch.

Molecular Formula C16H15NO
Molecular Weight 237.3 g/mol
CAS No. 1484-04-4
Cat. No. B075244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9-ethyl-9H-carbazol-3-yl)ethanone
CAS1484-04-4
Molecular FormulaC16H15NO
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31
InChIInChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3
InChIKeyAAMBQMDRFSEKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Class and Core Properties


1-(9-Ethyl-9H-carbazol-3-yl)ethanone (CAS 1484-04-4, molecular formula C₁₆H₁₅NO, MW 237.30 g/mol), also known as 3-acetyl-9-ethylcarbazole, is a 3-position acetyl-substituted N-ethylcarbazole derivative [1]. This compound belongs to the carbazole family, which is widely recognized in organic electronics for combining relatively low cost, chemical and thermal stability, and tunable electronic structure [2]. The acetyl substitution at the 3-position introduces an electron-withdrawing ketone group, differentiating it from unsubstituted carbazole and enabling its utility as both a synthetic intermediate for further functionalization and a building block for optoelectronic materials. The compound is commercially available as a solid with standard purity specifications typically ranging from 97% to 98%, and is primarily utilized in organic light-emitting diode (OLED) research and materials development .

Workflow
OLED and perovskite solar cell material research
Selection
3‑Acetyl‑9‑ethylcarbazole with electron‑withdrawing ketone
Use Context
Building block for hole‑transport layers and synthetic elaboration

Why This Carbazole Derivative Is Not Interchangeable


Carbazole derivatives are not functionally interchangeable in electronic and optoelectronic applications due to the profound influence of substituent position and electronic character on key device parameters. DFT calculations have established that mono-substituted carbazole derivatives with electron-withdrawing substituents (such as the 3-acetyl group in this compound) exhibit opposite effects on ionization potential (Iₚ) and HOMO/LUMO energies compared to those with electron-donating substituents [1]. Furthermore, the position of substitution (1-, 2-, 3-, or 4-) significantly alters the electronic properties, with computational studies showing that 3-substituted carbazoles possess distinct HOMO-LUMO gaps relative to other positional isomers [1]. The acetyl group at the 3-position provides a specific electron-withdrawing character that lowers HOMO/LUMO energies relative to unsubstituted carbazole, while also serving as a reactive handle for further derivatization—a combination not available in N-alkyl-only substituted or 3,6-unsubstituted carbazole analogs. These electronic differences directly affect charge injection barriers and transport efficiency in OLED and perovskite solar cell architectures [2].

This Compound
Typical Analogs
3‑Acetyl (electron‑withdrawing) lowers HOMO/LUMO energies
Donor‑substituted analogs shift HOMO/LUMO in the opposite direction
3‑position substitution gives a distinct electronic profile
1‑,2‑,4‑substituted isomers produce different Iₚ/Eₐ and gap values
Acetyl handle enables Claisen condensation to bis‑β‑diketones
3‑Unsubstituted N‑ethylcarbazole lacks this reactive functional group

Evidence for Selecting This Compound Over Analogs


Synthetic Efficiency: ZnCl₂-Catalyzed Acetylation

The ZnCl₂-catalyzed acetylation method for 3-acetyl-9-ethylcarbazole achieves an isolated yield of 80% when using ZnCl₂ as catalyst with N-ethylcarbazole as starting material, representing a 10-percentage-point improvement over the traditional AlCl₃-catalyzed method which yields 70.47% under comparable conditions [1].

Synthetic Yield
Head‑to‑head
80% vs 70.5%
+9.5 pp (13.5% relative improvement)
Supports improved synthesis efficiency
ZnCl₂‑catalyzed acetylation vs AlCl₃ method
Carbazole synthesis Acetylation Yield optimization Lewis acid catalysis

Consistent High Purity Across Global Suppliers

1-(9-Ethyl-9H-carbazol-3-yl)ethanone is commercially available from multiple established chemical suppliers with a standard purity specification of 98%, which is the highest routinely offered grade for this carbazole derivative in research quantities .

Commercial Purity
Data to verify
98% standard grade
Consistent across multiple suppliers
Supplier‑specified; verify per lot
Carbazole derivative Commercial purity OLED materials Research chemical

Key Physicochemical Properties for Thermal Processing

1-(9-Ethyl-9H-carbazol-3-yl)ethanone exhibits a density of 1.12 g/cm³ and a boiling point of 353.5°C at 760 mmHg, with a flash point of 167.6°C, providing quantitative benchmarks for thermal processing and purification requirements .

Thermal Profile
Supporting evidence
Bp 353.5 °C · ρ 1.12 g/cm³
Flash point 167.6 °C
Informs vacuum sublimation and thermal processing
Calculated and experimental data
Carbazole derivative Physical properties Thermal stability Material processing

HOMO/LUMO Tuning by Electron-Withdrawing Substituent

DFT calculations at the B3LYP/6-31G* level demonstrate that mono-substituted carbazole derivatives with electron-withdrawing substituents (including acetyl at the 3-position) exhibit decreased ionization potential (Iₚ) and electron affinity (Eₐ) values while HOMO and LUMO energies are lowered relative to unsubstituted carbazole, opposite to the effect observed with electron-donating substituents [1].

HOMO/LUMO Tuning
Class‑level
EW substituent lowers HOMO/LUMO energies
Predictable tuning for energy level alignment
DFT trend; specific values not reported
Carbazole derivatives HOMO-LUMO tuning OLED materials DFT calculations

Distinct Electronic Profile of 3-Substitution

DFT studies on 1-, 2-, 3-, and 4-mono-substituted carbazoles reveal that substituent position significantly affects the resulting electronic structure, with the 3-position substitution (as in this compound) producing a distinct Iₚ/Eₐ profile and HOMO-LUMO gap relative to 1-, 2-, or 4-substituted isomers bearing the same functional group [1].

3‑Position Effect
Class‑level
Distinct Iₚ/Eₐ profile among isomers
Position‑dependent electronic profile
DFT comparison of 1‑,2‑,3‑,4‑substitution
Carbazole derivatives Regioisomer comparison Substituent position effects DFT calculations

3-Acetyl Handle for Bis-β-diketone Ligand Synthesis

The 3-acetyl group of 3-acetyl-9-ethylcarbazole serves as a reactive site for Claisen condensation to yield functionalized bis-β-diketone compounds 2a and 2b, which subsequently form lanthanide complexes with potential applications as luminescent materials [1].

Derivatization Route
Supporting evidence
Claisen condensation → bis‑β‑diketones 2a/2b
Enables luminescent lanthanide complex synthesis
Acetyl handle required for condensation
Carbazole derivative Bis-β-diketone Lanthanide complexes Luminescent materials

Key Application Scenarios


OLED Hole-Transport and Host Materials

For OLED research requiring carbazole-based hole-transport or host materials with lowered HOMO/LUMO energies relative to unsubstituted carbazole, 3-acetyl-9-ethylcarbazole provides a predictable electron-withdrawing effect at the 3-position. DFT studies confirm that electron-withdrawing substituents at the 3-position decrease ionization potential and lower frontier orbital energies, enabling improved energy level alignment with adjacent layers in OLED architectures [1]. The compound's thermal stability (boiling point 353.5°C) and solid-state form support vacuum thermal evaporation processing for device fabrication .

Perovskite Solar Cell Hole-Transport Layer Design

In perovskite solar cell research, the functional group position on carbazole derivatives critically influences hole-transport properties. Computational studies specifically examining positional effects in carbazole-based HTMs indicate that 3-substituted carbazoles present distinct electronic profiles for optimizing interfacial charge transfer at the perovskite/HTM interface [2]. 3-Acetyl-9-ethylcarbazole offers a defined electron-withdrawing 3-position substituent for systematic investigation of structure-property relationships in perovskite solar cell HTM development.

Luminescent Lanthanide Complexes via Bis-β-diketones

The 3-acetyl group of this compound enables Claisen condensation to produce bis-β-diketone derivatives 2a and 2b, which serve as ligands for lanthanide ion complexation to generate luminescent materials [3]. This synthetic pathway represents a validated route to carbazole-containing luminescent lanthanide complexes, distinguishing 3-acetyl-9-ethylcarbazole from unfunctionalized N-ethylcarbazole, which lacks the reactive acetyl handle for such derivatization.

Heterocycle Derivatization for Compound Libraries

The 3-acetyl group serves as a versatile synthetic handle for generating diverse carbazole-based compound libraries. Reaction with aromatic aldehydes yields chalcone-type intermediates (3-(3-phenyl-1-oxypropen-1-yl)-9-ethylcarbazole derivatives), which can be further transformed with hydrazine hydrate to pyrazoline derivatives, with phenyl hydrazine to pyrazoline derivatives, or with guanidine carbonate to pyrimidine derivatives [4]. This synthetic versatility makes the compound a valuable core scaffold for medicinal chemistry and materials discovery programs.

Application
Selection Property
Validation Focus
OLED Hole‑Transport Materials
Electron‑withdrawing 3‑acetyl group
HOMO/LUMO energy alignment review
Perovskite Solar Cell HTM Design
3‑Position substitution profile
Interfacial charge transfer review
Luminescent Lanthanide Complexes
3‑Acetyl synthetic handle
Bis‑β‑diketone ligand synthesis validation
Compound Library Derivatization
Acetyl reactive handle
Chalcone/pyrazoline/pyrimidine pathway review

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